Cas no 1234971-67-5 (6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride)

6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride is a chemically synthesized organic compound featuring a pyridine core substituted with a 4-methylpiperazine group at the 6-position and an amine at the 3-position, in its hydrochloride salt form. This structure imparts favorable solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting CNS disorders or kinase inhibition. Its well-defined synthetic route and high purity ensure reproducibility in experimental settings. The hydrochloride salt form enhances handling and storage convenience while maintaining reactivity for further derivatization.
6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride structure
1234971-67-5 structure
商品名:6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride
CAS番号:1234971-67-5
MF:C10H17ClN4
メガワット:228.721780538559
CID:4689804

6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 6-(4-methylpiperazin-1-yl)pyridin-3-amine hydrochloride
    • 3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride
    • 3-AMINO-6-(4-METHYLPIPERAZIN-1-YL)PYRIDINE HYDROCHLORIDE
    • 3-Amino-6-(4-methylpiperazin-1-yl)pyridine HCl
    • C10H16N4.HCl
    • UHNLDLCXUNIOJX-UHFFFAOYSA-N
    • 5804AJ
    • SY003476
    • 6-(4-methylpiperazin-1-yl)pyridin-3-amine;hydrochloride
    • 6-(4-methyl-1-piperazinyl
    • 6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride
    • インチ: 1S/C10H16N4.ClH/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10;/h2-3,8H,4-7,11H2,1H3;1H
    • InChIKey: UHNLDLCXUNIOJX-UHFFFAOYSA-N
    • ほほえんだ: Cl.N1(C2C=CC(=CN=2)N)CCN(C)CC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 177
  • トポロジー分子極性表面積: 45.4

6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride セキュリティ情報

6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM490008-1g
6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride
1234971-67-5 98%
1g
$381 2022-06-13

6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride 関連文献

6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochlorideに関する追加情報

Introduction to 6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride (CAS No: 1234971-67-5)

6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 1234971-67-5, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the class of piperazine derivatives, which are widely recognized for their versatile biological activities. The structural framework of this molecule incorporates a pyridine ring linked to an amine group, further substituted with a 4-methylpiperazine moiety, and is provided in its hydrochloride salt form for enhanced solubility and stability. These structural features contribute to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The 6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride molecule has garnered attention due to its pharmacological properties. Piperazine derivatives are well-documented for their role as intermediates in the synthesis of various bioactive compounds. The presence of the 4-methylpiperazine group enhances the compound's ability to interact with biological targets, making it a valuable scaffold for drug design. Furthermore, the hydrochloride salt form improves its pharmacokinetic profile, facilitating better absorption and bioavailability in vivo.

In recent years, there has been a surge in research focusing on developing new therapeutic strategies for neurological and cardiovascular disorders. The 6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride compound has shown promise in preclinical studies as a potential lead molecule for such applications. Its structural similarity to known active pharmaceutical ingredients (APIs) suggests that it may exhibit comparable efficacy while offering additional benefits such as improved selectivity or reduced side effects.

One of the most compelling aspects of this compound is its potential role in modulating neurotransmitter systems. The piperazine moiety is known to interact with various receptors and enzymes, including those involved in the central nervous system (CNS). Specifically, it has been implicated in interactions with serotonin receptors, which are crucial for regulating mood, sleep, and appetite. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for CNS-targeted therapies.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been employed to evaluate the binding affinity of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride to various biological targets. These studies have revealed promising interactions with enzymes and receptors relevant to neurological disorders, suggesting its potential as a lead compound for further development.

The synthesis of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a pyridine precursor, followed by introduction of the piperazine moiety and subsequent conversion to the hydrochloride salt. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry, have been explored to enhance efficiency and scalability.

In addition to its pharmacological potential, 6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride has been investigated for its role in drug repurposing initiatives. By leveraging existing knowledge about related compounds, researchers aim to identify new therapeutic applications for this molecule. This approach not only accelerates drug development but also reduces costs associated with discovering novel compounds from scratch.

The safety profile of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride is another critical aspect that has been thoroughly evaluated through preclinical studies. Toxicology assessments have been conducted to determine its acute and chronic toxicity levels, as well as its potential for causing organ-specific damage. These studies have provided valuable insights into its safety margins and dosing regimens, paving the way for clinical trials.

As research continues to evolve, new methodologies are being developed to enhance our understanding of drug mechanisms at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the binding modes of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride with biological targets. These structural insights are crucial for optimizing drug design and improving therapeutic outcomes.

The pharmaceutical industry is increasingly recognizing the importance of collaboration between academia and industry researchers. Partnerships have been formed to accelerate the translation of laboratory discoveries into clinical applications. The 6-(4-Methylpiperazin-1-y l)pyridin -3 -amine hydrochlor ide compound serves as an excellent example of how collaborative efforts can lead to significant advancements in drug development.

In conclusion,6-(4-Methyl piperazin -1 -yl ) py ridin -3 -amine hydroch lor ide (CAS No: 1234971 -67 -5 ) represents a promising avenue for therapeutic innovation . Its unique structural features , coupled with promising preclinical data , make it an attractive candidate for further exploration . As research progresses , this compound is poised to play a significant role in addressing unmet medical needs across various therapeutic areas .

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